molecular formula C19H18F3NO3 B1636026 3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one

3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one

Cat. No.: B1636026
M. Wt: 365.3 g/mol
InChI Key: ORCKTRPTNBBXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one is a synthetic organic compound that features a combination of aromatic and aliphatic structures. It is characterized by the presence of methoxy groups, a trifluoromethyl group, and a butenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the butenone core: This can be achieved through aldol condensation reactions.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents.

    Attachment of the anilino group: This can be done through nucleophilic substitution reactions.

    Methoxylation: Introduction of methoxy groups can be achieved using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the butenone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the butenone moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the methoxy groups might participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4-phenyl-3-buten-2-one: Lacks the trifluoromethyl group.

    4-[4-(Trifluoromethyl)anilino]-3-buten-2-one: Lacks the methoxy groups.

    3-(3,4-Dimethoxyphenyl)-4-anilino-3-buten-2-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one makes it unique, potentially enhancing its biological activity and chemical stability compared to similar compounds.

Properties

Molecular Formula

C19H18F3NO3

Molecular Weight

365.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one

InChI

InChI=1S/C19H18F3NO3/c1-12(24)16(13-4-9-17(25-2)18(10-13)26-3)11-23-15-7-5-14(6-8-15)19(20,21)22/h4-11,23H,1-3H3

InChI Key

ORCKTRPTNBBXKL-UHFFFAOYSA-N

SMILES

CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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